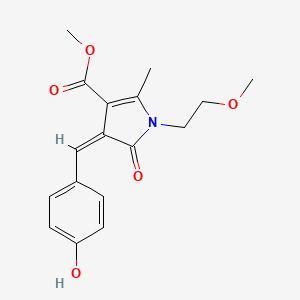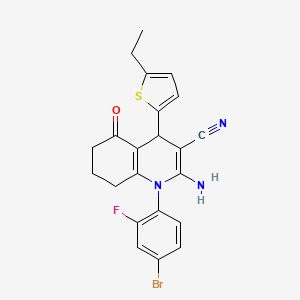![molecular formula C24H19F3N4O2 B11632725 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]- CAS No. 1040867-95-5](/img/structure/B11632725.png)
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine and its analogs are known for their diverse biological and medicinal importance . This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
1040867-95-5 |
|---|---|
Molekularformel |
C24H19F3N4O2 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
1-(4-phenyldiazenylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19F3N4O2/c25-24(26,27)17-6-4-5-16(13-17)15-28-21-14-22(32)31(23(21)33)20-11-9-19(10-12-20)30-29-18-7-2-1-3-8-18/h1-13,21,28H,14-15H2 |
InChI-Schlüssel |
ZNNJOBGUIQLDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCC4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11632648.png)
![2-(4-ethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632654.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11632660.png)
![5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632661.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632668.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B11632678.png)
![5-[(4-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11632686.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632697.png)
![(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11632698.png)
![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![6-({2-[(4-Butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11632705.png)
![Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11632713.png)
